Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Description
Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 4-bromobenzyl group and at position 3 with an ethyl ester. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJGCNXCFVFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Amidoxime and Carboxylic Acid Derivatives
Overview:
This classical approach involves cyclization of amidoximes with activated carboxylic acids or esters. The method was first introduced by Tiemann and Krüger, utilizing amidoximes reacting with acyl chlorides or activated esters to form the oxadiazole ring.
- Amidoxime formation: Typically derived from nitriles or directly prepared from hydroxylamine derivatives reacting with appropriate precursors.
- Cyclization step: Amidoximes are reacted with activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P) or acyl chlorides in the presence of catalysts like pyridine or TBAF to facilitate heterocyclization.
- Key Conditions:
- Solvent: Dichloromethane, dimethylformamide (DMF), or dioxane.
- Temperature: Ranges from room temperature to reflux (around 100°C).
- Catalysts: Pyridine or TBAF improve yields and reaction efficiency.
- Yields are often moderate (50–70%) with purification challenges due to side products.
- Harsh conditions and the need for multiple purification steps limit scalability.
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime + acyl chloride | DCM/DMF | Reflux | 50–70 | Cyclization via heterocyclization |
One-Pot Synthesis from Carboxylic Acids and Nitriles
Overview:
Recent advances have optimized a one-pot approach, enabling the direct synthesis of 1,2,4-oxadiazoles from readily available carboxylic acids and nitriles, minimizing purification steps and improving yields.
Method A: From Amidoximes and Carboxylic Acids
- Procedure:
- Activation of carboxylic acid with coupling reagents (EDC, HOAt).
- Formation of amidoxime in situ from nitriles and hydroxylamine derivatives.
- Cyclization via heating at 100°C in the presence of triethylamine (TEA).
- Extraction and purification yield the target oxadiazole.
- The reaction tolerates various substituents, including electron-donating and withdrawing groups.
- Yields range from 66% to over 80%.
- Suitable for complex molecules and late-stage functionalization.
| Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Bromobenzoic acid + nitrile | EDC, HOAt, TEA | 100°C, 3h | 66–87 | Broad substrate scope |
Method B: From Nitriles and Carboxylic Acids
- Procedure:
- In situ formation of amidoximes from nitriles and hydroxylamine hydrochloride.
- Cyclization with activated carboxylic acids under similar conditions.
- The process is streamlined for high-throughput synthesis.
- Compatible with various aromatic and aliphatic acids, including bioactive molecules.
- Yields typically between 60–80%.
Transition Metal-Catalyzed Coupling and Functionalization
Overview:
Advanced methods involve palladium or copper catalysis for arylation or heteroaryl coupling, enabling the synthesis of substituted oxadiazoles with diverse functionalities.
- Use of aryl halides (e.g., 4-bromobenzyl derivatives) with oxadiazole precursors under Pd-catalyzed cross-coupling conditions.
- Copper-catalyzed heteroaryl coupling allows for late-stage modifications.
- These methods afford high regioselectivity and functional group tolerance.
- Yields are often above 70%, with minimal side reactions.
| Starting Material | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Bromobenzyl derivative | Pd(PPh₃)₄ | Reflux in DMF | 70–85 | Suitable for complex derivatives |
Specific Synthesis of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Integrated Protocol:
Based on the literature, a typical route involves:
- Step 1: Synthesis of the corresponding amidoxime from 4-bromobenzonitrile reacting with hydroxylamine hydrochloride in ethanol under reflux.
- Step 2: Activation of ethyl 3-(4-bromobenzyl)-2-cyanoacetate (or similar ester) with coupling reagents like EDC in the presence of HOAt.
- Step 3: Cyclization of the amidoxime with activated ester at elevated temperature (around 100°C) in the presence of triethylamine, leading to ring closure.
- Step 4: Purification through column chromatography yields the target compound.
- Reagents: EDC (1.5 equiv), HOAt (0.7 equiv), TEA (1 equiv).
- Solvent: DMF or dioxane.
- Temperature: 100°C for 3 hours.
- Yield: Typically 65–75%.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoximes + acyl chlorides | Pyridine/TBAF | Reflux, 100°C | 50–70 | Well-established | Harsh conditions, side products |
| One-Pot from Carboxylic Acid + Nitrile | Carboxylic acids + nitriles | EDC, HOAt, TEA | 100°C, 3h | 66–87 | High yield, broad scope | Requires activation steps |
| Metal-Catalyzed Coupling | Halogenated derivatives | Pd or Cu catalysts | Reflux | 70–85 | Functional group tolerance | Catalyst cost, complex setup |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like Oxone or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, carboxylic acids, and reduced oxadiazole compounds.
Scientific Research Applications
Chemistry
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique oxadiazole ring allows it to participate in various chemical reactions, including:
- Oxidation : Converting the bromobenzyl group into carboxylic acids.
- Reduction : Modifying the oxadiazole ring to yield different derivatives.
- Substitution : Replacing the bromine atom with nucleophiles like amines or thiols.
Research has indicated that this compound exhibits promising bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through specific molecular interactions .
Medical Applications
The potential therapeutic effects of this compound are being explored in various contexts:
- Drug Development : Its ability to interact with biological targets makes it a candidate for drug design aimed at treating diseases such as cancer and infections .
- Diagnostic Tools : The compound's unique properties may also lend themselves to use in imaging or diagnostic applications within medical research.
Industrial Applications
In industry, this compound is utilized in:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Core
Ethyl 5-(4-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate
- Structure : The 4-chlorobenzyl group replaces bromine with chlorine.
- Impact : Chlorine’s lower electronegativity and smaller atomic radius reduce steric hindrance and electronic withdrawal compared to bromine. This may decrease binding affinity in biological targets reliant on halogen interactions .
- Applications : Similar fungicidal activity but lower herbicidal potency compared to brominated analogues in agrochemical studies .
Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate
- Structure : A simple phenyl group replaces the bromobenzyl substituent.
- Impact : The absence of a halogen reduces electrophilicity and limits participation in halogen bonding. This results in lower bioactivity against pathogens like Sclerotinia sclerotiorum (IC₅₀ > 100 μg/mL vs. 50 μg/mL for brominated derivatives) .
- Synthesis: Synthesized via cyclization of ethyl 3-aryl-2-cyanoacrylates, a method less applicable to bulky bromobenzyl derivatives .
Ethyl 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylate
Functional Group Modifications
Ethyl 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxylate
- Structure : Features a reactive chloromethyl group instead of bromobenzyl.
- Impact: The chloromethyl group enables nucleophilic substitution, facilitating further derivatization.
- Hazards : Higher acute toxicity (Oral LD₅₀ = 300 mg/kg in rats) compared to bromobenzyl derivatives, which show milder irritation profiles .
Ethyl 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
- Structure : A 2-ethoxyphenyl group introduces ortho-substitution and oxygen-based polarity.
- Impact : Enhanced water solubility due to the ethoxy group but reduced membrane permeability. Demonstrates moderate herbicidal activity (40% inhibition at 50 μg/mL) compared to bromobenzyl analogues (60–70% inhibition) .
Biological Activity
Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 311.13 g/mol
- CAS Number : 1216696-40-0
The oxadiazole ring system contributes to the compound's biological activity, providing a scaffold that can be modified to enhance efficacy against various targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in vitro against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 7.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 6.5 | Disruption of mitochondrial function |
The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The oxadiazole moiety is believed to disrupt bacterial cell wall synthesis, leading to cell death .
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. In vivo studies demonstrated a significant reduction in inflammation markers in animal models:
- Cytokine Levels : Reduced levels of TNF-alpha and IL-6 were observed.
- Histopathological Analysis : Decreased infiltration of inflammatory cells in tissues.
These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Essential for biological activity; modifications can enhance potency.
- Bromobenzyl Group : The presence of bromine enhances lipophilicity and improves cellular uptake.
- Carboxylate Functionality : Contributes to solubility and bioavailability.
Research indicates that substituents on the benzyl group can significantly affect the compound's efficacy and selectivity towards different biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a xenograft model using A549 cells, treatment with this compound resulted in a tumor size reduction by approximately 55% compared to control groups.
- Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration led to a significant decrease in paw swelling after 24 hours.
These studies underscore the compound's potential as a multi-target therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate?
- Methodological Answer : A common approach involves coupling 4-bromobenzylamine derivatives with ethyl oxadiazole precursors. For example, a related oxadiazole synthesis (Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) used acyl chloride intermediates under reflux conditions (110°C, 16 hours) with subsequent hydrolysis (General Procedure-III) to achieve high yields (94%) . Adapting this method, researchers can substitute 2-ethoxybenzoyl chloride with 4-bromobenzyl derivatives. Key steps include:
- Cyclocondensation of nitrile precursors with hydroxylamine.
- Esterification using ethanol under acidic catalysis.
- Purification via flash chromatography (e.g., EtOAC/hexane gradients).
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Spectroscopic and crystallographic techniques are critical:
- NMR/IR : Analyze peaks for the oxadiazole ring (C=O stretch ~1700 cm⁻¹ in IR; δ 8.5–9.5 ppm for aromatic protons in ¹H NMR).
- X-ray crystallography : Use programs like SHELXL () for structural refinement. For example, hydrogen bonding patterns (N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° in a related triazole compound) can be determined .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks).
Q. What safety protocols are essential during handling?
- Methodological Answer : Based on Safety Data Sheets (SDS) for structurally similar oxadiazoles:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (due to skin/eye irritation risks; H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Spill management : Avoid drainage contamination; collect spills with inert absorbents (e.g., silica gel) .
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties and reactivity?
- Methodological Answer : The 4-bromobenzyl group introduces steric bulk and electron-withdrawing effects, altering reactivity:
- Electronic effects : Bromine’s inductive (-I) effect polarizes the oxadiazole ring, enhancing electrophilic substitution at the 5-position.
- Cross-coupling potential : The C–Br bond enables Suzuki-Miyaura or Ullmann couplings (e.g., with aryl boronic acids), as seen in bromophenyl-oxadiazole derivatives .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict nucleophilic attack sites.
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer : Contradictions in hydrogen bonding or torsion angles may arise due to:
- Twisted conformations : For example, phenyl rings in related compounds deviate by 39.84°–84.84° from the heterocyclic plane .
- Refinement strategies : Apply SHELXE for high-resolution data or twinned crystals. Adjust restraints for thermal parameters and occupancy factors .
- Validation tools : Use CheckCIF to identify outliers in bond lengths/angles.
Q. What are the gaps in toxicity data, and how should they be addressed?
- Methodological Answer : Current SDS data lack ecotoxicological profiles (e.g., biodegradability, bioaccumulation) and specific organ toxicity (). Researchers should:
- Conduct AMES tests for mutagenicity.
- Perform Daphnia magna acute toxicity assays (OECD 202) to assess aquatic impact.
- Use in vitro hepatocyte models (e.g., HepG2 cells) for hepatotoxicity screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
